molecular formula C18H20FNO4S2 B2477704 3-((4-Fluorophenyl)sulfonyl)-1-(m-tolylsulfonyl)piperidine CAS No. 1797175-99-5

3-((4-Fluorophenyl)sulfonyl)-1-(m-tolylsulfonyl)piperidine

Cat. No.: B2477704
CAS No.: 1797175-99-5
M. Wt: 397.48
InChI Key: XESWRJFUQUZRTR-UHFFFAOYSA-N
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Description

“3-((4-Fluorophenyl)sulfonyl)-1-(m-tolylsulfonyl)piperidine” is a complex organic compound. It contains a piperidine ring, which is a common feature in many pharmaceuticals and natural products . The compound also contains sulfonyl groups attached to a 4-fluorophenyl group and a m-tolyl group .


Synthesis Analysis

The synthesis of such compounds often involves the use of fluorosulfonyl radicals . Direct fluorosulfonylation with fluorosulfonyl radicals has emerged as a concise and efficient approach for producing sulfonyl fluorides . This method provides an overview of recent advances in the generation of fluorosulfonyl radicals from different precursors and their participation in the synthesis of diverse functionalized sulfonyl fluorides .

Scientific Research Applications

Synthesis of Biologically Active Derivatives

Research has focused on synthesizing biologically active derivatives of sulfonamides bearing a piperidine nucleus. These efforts aim to explore the therapeutic potential of these compounds, including their activity against enzymes such as lipoxygenase, acetylcholinesterase, and butyrylcholinesterase. The synthesis process often involves coupling reactions under dynamic pH control in aqueous media, followed by substitution reactions to introduce various electrophiles, showcasing the compound's versatility as a precursor for bioactive molecules (Khalid et al., 2013).

Anticancer Activity

Novel derivatives incorporating the piperidine moiety have been evaluated for their anticancer activity, particularly against human breast cancer cell lines. These studies often involve the synthesis of various analogues through reactions with a variety of reagents, aiming to identify compounds with potent anticancer effects. Some derivatives have shown better activity than reference drugs, highlighting the potential of these compounds in cancer therapy (Al-Said et al., 2011).

Potential Enzyme Inhibitors

The chemical behavior of fluoroaminosulfones derived from piperidine has been studied, opening access to a series of new fluorinated biomolecules. These molecules, including potential enzyme inhibitors, showcase the application of "3-((4-Fluorophenyl)sulfonyl)-1-(m-tolylsulfonyl)piperidine" derivatives in designing compounds with specific biological activities. The modified Julia reaction has been employed for this purpose, illustrating the compound's role in synthesizing analogues of biomolecules with significant biological importance (Prunier et al., 2013).

Properties

IUPAC Name

3-(4-fluorophenyl)sulfonyl-1-(3-methylphenyl)sulfonylpiperidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20FNO4S2/c1-14-4-2-5-17(12-14)26(23,24)20-11-3-6-18(13-20)25(21,22)16-9-7-15(19)8-10-16/h2,4-5,7-10,12,18H,3,6,11,13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XESWRJFUQUZRTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)S(=O)(=O)N2CCCC(C2)S(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20FNO4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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